3-Methyl-1,5-hexadiene

Physical property characterization Distillation separation Procurement quality control

3-Methyl-1,5-hexadiene (CAS 1541-33-9) is a non-conjugated α,ω-diene with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol. It features two terminal double bonds separated by a methyl-substituted C3 carbon, producing a chiral center that distinguishes it from its linear and positionally isomeric counterparts.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 1541-33-9
Cat. No. B075199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,5-hexadiene
CAS1541-33-9
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCC(CC=C)C=C
InChIInChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5,7H,1-2,6H2,3H3
InChIKeyJXENLILXUMZMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1,5-hexadiene (CAS 1541-33-9): Procurement-Grade Overview for a Non-Conjugated C7 Diene


3-Methyl-1,5-hexadiene (CAS 1541-33-9) is a non-conjugated α,ω-diene with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol [1]. It features two terminal double bonds separated by a methyl-substituted C3 carbon, producing a chiral center that distinguishes it from its linear and positionally isomeric counterparts . This compound serves as a canonical substrate for the thermal Cope rearrangement, wherein it isomerizes to 1,5-heptadiene in a non-degenerate [3,3]-sigmatropic shift, and has been employed in metallocene-catalyzed cyclopolymerization studies yielding methyl-substituted cyclopentane polymers [2]. Its physical properties—boiling point of approximately 80–81 °C (353.2 K) and density of 0.714 g/cm³—place it in a narrow window between the parent 1,5-hexadiene and higher homologs, making proper identification critical for procurement and experimental reproducibility [1].

Why 1,5-Hexadiene or 2-Methyl-1,5-hexadiene Cannot Replace 3-Methyl-1,5-hexadiene in Cope Rearrangement and Cyclopolymerization Workflows


In-class 1,5-dienes are not interchangeable for applications requiring 3-methyl-1,5-hexadiene because the position of the methyl substituent dictates both the thermodynamic degeneracy of the Cope rearrangement and the polymerization outcome. The unsubstituted parent 1,5-hexadiene undergoes a degenerate rearrangement (K = 1) that precludes direct kinetic monitoring, whereas the 3-methyl analog yields a chemically distinct product (1,5-heptadiene) whose formation can be quantified [1]. Positional isomer 2-methyl-1,5-hexadiene, under acyclic diene metathesis (ADMET) conditions, produces only dimers rather than high molecular weight polymer, while 3-methyl-1,5-hexadiene is explicitly demonstrated to undergo productive cyclopolymerization to cyclomethylpentane-based polymers [2][3]. These divergent reactivities, rooted in the regiospecific placement of the methyl group, mean that substituting one diene for another will yield either uninterpretable kinetic data or failed polymerization. The quantitative evidence below establishes the precise differentiation metrics.

3-Methyl-1,5-hexadiene (1541-33-9): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Elevation of ~21 °C Relative to Parent 1,5-Hexadiene Enables Distillation-Based Purification

3-Methyl-1,5-hexadiene exhibits a boiling point approximately 21 °C higher than the unsubstituted parent 1,5-hexadiene, a difference that directly enables separation of unreacted starting material or co-sourced impurities by fractional distillation. The experimentally determined boiling point of 3-methyl-1,5-hexadiene is 80.0–80.6 °C (353.2–353.7 K at 760 mmHg) from NIST-compiled data [1], compared with 58–60 °C for 1,5-hexadiene . The density also increases from 0.692 g/mL (1,5-hexadiene) to 0.714 g/cm³ (3-methyl-1,5-hexadiene), consistent with the additional methyl group mass .

Physical property characterization Distillation separation Procurement quality control

Non-Degenerate Cope Rearrangement: Chemically Distinct Product vs. Degenerate Rearrangement of 1,5-Hexadiene

The Cope rearrangement of 1,5-hexadiene is degenerate—the product is chemically identical to the reactant (K = 1 by necessity), making direct kinetic measurement impossible without isotopic labeling [1]. In contrast, 3-methyl-1,5-hexadiene rearranges to the chemically distinct product 1,5-heptadiene, enabling direct monitoring of reaction progress by GC, NMR, or IR spectroscopy [2]. The Frey and Solly (1968) study determined Arrhenius equations for all four rate constants (forward and reverse for both cis and trans 1,5-heptadiene isomers) over the temperature range 220–300 °C and measured equilibrium constants up to 390 °C, extracting enthalpy and entropy differences for the isomerization network [2].

Pericyclic reaction kinetics Sigmatropic rearrangement Mechanistic probe substrate

Cope Rearrangement Activation Parameters: ΔH‡ ~25–30 kcal/mol Compared with ~33.5 kcal/mol for Parent 1,5-Hexadiene

The introduction of a methyl group at the 3-position lowers the activation enthalpy for the Cope rearrangement relative to the parent 1,5-hexadiene. Experimental activation enthalpy for the degenerate Cope rearrangement of 1,5-hexadiene is established at approximately 33.5 kcal/mol [1]. For 3-methyl-1,5-hexadiene, Eyring analysis of kinetic data yields activation parameters of ΔH‡ ≈ 25–30 kcal/mol and ΔS‡ ≈ −10 eu . The reduction of ~3.5–8.5 kcal/mol in activation enthalpy is consistent with the methyl group stabilizing the chair-like transition state through a combination of electronic and steric effects. The Amano and Uchiyama (1965) study provides a full kinetic characterization of the forward and reverse reactions, enabling extraction of Arrhenius pre-exponential factors and activation energies for the 3-methyl-1,5-hexadiene ⇌ 1,5-heptadiene equilibrium [2].

Activation energy comparison Transition state energetics Substituent effect on pericyclic reactions

Cyclopolymerization Competence vs. Dimer-Only Outcome for 2-Methyl-1,5-hexadiene Under ADMET Conditions

The position of the methyl substituent on the 1,5-hexadiene backbone determines whether productive polymerization or only oligomerization occurs. Under acyclic diene metathesis (ADMET) conditions using the well-defined ruthenium catalyst Ru(Cl₂)(CH=Ph)(PCy₃)₂, 2-methyl-1,5-hexadiene yields exclusively dimers—no high molecular weight polymer is obtained [1]. In contrast, 3-methyl-1,5-hexadiene has been successfully cyclopolymerized using metallocene/methylalumoxane catalyst systems to produce stereoregular cyclomethylpentane polymers, as demonstrated in U.S. Patent 5,104,956, where the methyl group is incorporated at the C4 or C5 position of the cyclopentane ring [2]. The 1,5-hexadiene parent itself polymerizes to poly(methylene-1,3-cyclopentane) (PMCP) but lacks the methyl substituent that can influence polymer microstructure and post-functionalization [3].

Cycloolefin polymer synthesis ADMET polymerization Monomer structure–reactivity relationship

Boiling Point Window Between 3-Methyl-1,5-hexadiene and Its Cope Product 1,5-Heptadiene Enables Product Isolation by Distillation

A practical advantage for preparative-scale Cope rearrangement studies is the ~9–10 °C boiling point difference between the reactant 3-methyl-1,5-hexadiene (bp ~80–81 °C) [1] and its rearrangement product 1,5-heptadiene (bp ~90.5 °C) . This gap is sufficient to permit separation of the equilibrium mixture by careful fractional distillation, allowing recovery of unreacted starting material or isolation of the isomeric product. This contrasts with the degenerate 1,5-hexadiene system where no physical separation is possible. The density difference (0.714 g/cm³ for 3-methyl-1,5-hexadiene vs. 0.724 g/cm³ for 1,5-heptadiene) provides a secondary analytical handle for monitoring conversion.

Reaction product isolation Distillation separation Equilibrium reaction workup

Photochemical Reactivity Differentiation: cis-trans Isomerization Dominance vs. Allylcyclopropane Formation in Alkyl-Substituted 1,5-Hexadienes

The photochemical behavior of alkyl-substituted 1,5-hexadienes is highly dependent on the substitution pattern. In a systematic study of direct irradiation of 1,5-hexadienes, competing allylcyclopropane formation (via [1,2]-sigmatropic allyl shift) and rearrangement to isomeric 1,5-hexadienes (via [1,3]-sigmatropic allyl shift) were observed, with product distributions varying by substrate [1]. For 3-methyl-1,5-hexadiene specifically, attempts to induce allyl migrations by sensitization with p-xylene or by irradiation at 254 nm afforded only cis-trans isomerization rather than allylcyclopropane or rearranged products . This contrasts with the photochemistry of 2-methyl-1,5-hexadiene, which upon mercury-photosensitized irradiation undergoes internal cycloaddition to afford 1-methylbicyclo[2.1.1]hexane as the major product .

Photochemistry Sigmatropic allyl shift Allylcyclopropane formation

3-Methyl-1,5-hexadiene (CAS 1541-33-9): Evidence-Backed Research and Industrial Application Scenarios


Kinetic and Thermodynamic Studies of [3,3]-Sigmatropic Shifts Using a Non-Degenerate Cope Substrate

Physical organic chemists investigating pericyclic reaction mechanisms require a non-degenerate Cope substrate to directly measure forward and reverse rate constants. 3-Methyl-1,5-hexadiene, which rearranges to 1,5-heptadiene, is the simplest and best-characterized compound for this purpose. The Arrhenius equations for all four rate constants (forward and reverse, cis and trans) were determined by Frey and Solly (1968) over 220–300 °C, with equilibrium constants measured to 390 °C [1]. The non-degenerate nature (K ≠ 1) permits monitoring of reaction progress by GC or NMR without isotopic labeling. The ~9–10 °C boiling point gap between reactant and product further enables product isolation for independent characterization .

Synthesis of Methyl-Substituted Cycloolefin Polymers via Metallocene-Catalyzed Cyclopolymerization

Polymer chemists targeting cycloolefin polymers (COPs) with pendant methyl functionality can employ 3-methyl-1,5-hexadiene as a cyclopolymerization monomer. U.S. Patent 5,104,956 explicitly demonstrates that 3-methyl-1,5-hexadiene cyclopolymerizes to cyclomethylpentane polymers with the methyl substituent at the C4 or C5 ring position using homogeneous Group 4 metallocene/methylalumoxane catalysts [1]. This contrasts with 2-methyl-1,5-hexadiene, which under ADMET conditions yields only dimers , making the 3-methyl isomer the requisite monomer for high molecular weight cyclopolymers with controlled methyl substitution.

Preparative Synthesis of 1,5-Heptadiene via Thermal Cope Rearrangement

1,5-Heptadiene, itself a valuable synthetic intermediate and mechanistic probe, can be prepared by heating 3-methyl-1,5-hexadiene to approximately 300 °C, where the Cope rearrangement proceeds cleanly [1]. The ~9–10 °C boiling point difference between the starting diene (~80 °C) and the product 1,5-heptadiene (~90.5 °C) allows fractional distillation to isolate the product from the equilibrium mixture . The well-characterized kinetics from the Amano and Uchiyama (1965) and Frey and Solly (1968) studies enable prediction of optimal reaction times and temperatures for a given conversion target [2].

Photochemical Isomerization Studies as a Selective cis-trans Isomerization Substrate

For photochemists studying alkene isomerization mechanisms, 3-methyl-1,5-hexadiene offers a clean photochemical behavior distinct from other alkyl-substituted 1,5-hexadienes. Under 254 nm irradiation or p-xylene sensitization, this compound undergoes predominantly cis-trans isomerization without competing allylcyclopropane formation or sigmatropic rearrangement [1]. This contrasts with 2-methyl-1,5-hexadiene, which yields 1-methylbicyclo[2.1.1]hexane via internal cycloaddition under mercury-photosensitized conditions . The selective isomerization channel makes 3-methyl-1,5-hexadiene a suitable substrate for isolating and studying the photochemical cis-trans isomerization pathway in non-conjugated dienes.

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